4,7-diiodobenzo[c][1,2,5]thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-diiodo-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFYJDGPPWGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738284 | |
| Record name | 4,7-Diiodo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167281-18-7 | |
| Record name | 4,7-Diiodo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,7 Diiodobenzo C 1 2 3 Thiadiazole
Direct Iodination Approaches for Benzo[c]sci-hub.sechemicalbook.comchemscene.comthiadiazole
Direct electrophilic iodination of aromatic compounds can be challenging because iodine is the least reactive halogen. acsgcipr.org This reaction often requires the use of an activating agent or a more reactive source of the iodonium (B1229267) cation (I+). acsgcipr.orgorgoreview.com While direct bromination of benzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole is a known route to obtain 4,7-dibromobenzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole, direct iodination is less straightforward. sci-hub.sesigmaaldrich.com
Research into the functionalization of the parent benzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole heterocycle has provided alternative, indirect pathways. One such method involves the use of organometallic intermediates. Benzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole can be selectively magnesiated at the 4-position using TMP₂Mg·2LiCl. Subsequent iodination of this organometallic intermediate yields 4-iodobenzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole in good yield (85%). sci-hub.se This method also allows for a second metalation at the 7-position, opening a potential pathway to the 4,7-diiodo derivative through a step-wise process, although this represents a multi-step functionalization rather than a direct one-pot iodination. sci-hub.se
Studies on the related benzothiazole (B30560) scaffold have shown that direct 4,7-di-iodination can be achieved under strong oxidative and acidic conditions, a substitution pattern that is rare for standard electrophilic aromatic substitution reactions on this type of heterocycle. acs.org This suggests that similar harsh conditions, potentially using reagents like iodic acid in concentrated sulfuric acid, might facilitate the direct di-iodination of benzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole, though specific literature on this direct conversion is scarce. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for Thiadiazole Scaffolds
The synthesis of heterocyclic compounds, including thiadiazoles, is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemicalbook.comchemscene.com These principles have led to the development of several sustainable synthetic methodologies. chemicalbook.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of thiadiazole derivatives. sci-hub.sersc.org Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, improved product yields, and enhanced purity. acs.orgrsc.org This technique provides uniform heating through dielectric polarization, which can accelerate reaction rates and sometimes lead to different product selectivities. acs.org For instance, the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives under microwave conditions has been shown to be more efficient than traditional refluxing methods. acs.orgrsc.org
Ultrasonic Irradiation Techniques
The use of ultrasonic irradiation is another key green chemistry technique applied to the synthesis of thiadiazole scaffolds. chemicalbook.comchemscene.com Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates and yields through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. chemscene.com This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions. chemscene.com The benefits of this approach include milder reaction conditions, shorter reaction times, high yields, and often simpler work-up procedures compared to conventional methods. chemscene.com This technique has been successfully employed for the synthesis of various thiazole (B1198619) and thiadiazine derivatives under solvent-free conditions. chemscene.com
Solvent-Free and Reduced-Solvent Methodologies
A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. chemicalbook.com Solvent-free synthesis, frequently accomplished through grinding or mechanochemical methods, offers a cleaner alternative. chemicalbook.com The grinding of reactants together, sometimes with a catalytic agent, can initiate chemical reactions in the solid state, eliminating the need for a solvent medium. This approach has been successfully used for the synthesis of 1,3,4-thiadiazole derivatives. chemicalbook.com These methods are not only environmentally friendly but also can lead to high product yields and simplified purification processes. chemicalbook.com
Biocatalysis and Enzyme-Mediated Routes in Related Thiadiazole Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. While specific enzyme-mediated routes for 4,7-diiodobenzo[c] sci-hub.sechemicalbook.comchemscene.comthiadiazole are not widely reported, the use of biocatalysts in the synthesis of related heterocyclic scaffolds is a growing area of interest. For example, chitosan-based hydrogels have been investigated as eco-friendly, recyclable biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. chemscene.com These nature-derived catalysts offer advantages of biodegradability and reduced environmental impact, representing a promising frontier for the sustainable synthesis of thiadiazole compounds. chemscene.com
Comparative Analysis of Synthetic Yields and Methodological Efficiencies
When evaluating different synthetic strategies, yield and efficiency are critical metrics. The shift from conventional heating methods to green chemistry techniques is often justified by significant improvements in these areas.
Microwave-assisted synthesis consistently demonstrates superior performance over conventional refluxing. In many reported syntheses of 1,3,4-thiadiazole derivatives, the microwave method results in both higher percentage yields and drastically shorter reaction times. acs.orgrsc.org Similarly, ultrasound-assisted synthesis offers remarkable efficiency gains. For some heterocyclic systems, ultrasound can drive reactions to completion in minutes with yields up to 99%, whereas traditional methods may require several hours to achieve comparable results. chemscene.com
A direct comparison between green methods shows that microwave irradiation can sometimes provide better yields than ultrasonication for certain thiadiazole syntheses, with reported yields in the range of 85-90% for microwave methods. chemscene.com
The following tables provide a comparative overview of reaction conditions and efficiencies for different synthetic approaches toward thiadiazole derivatives.
| Method | Typical Yield Range (%) | Reference |
|---|---|---|
| Conventional Heating | Variable (Often lower than green methods) | acs.orgrsc.org |
| Microwave-Assisted Synthesis (MAOS) | 85 - 90% | chemscene.com |
| Ultrasonic Irradiation | 60 - 90% | chemscene.com |
| Organometallic Route (for 4-iodo derivative) | ~85% | sci-hub.se |
| Method | Typical Reaction Time | Reference |
|---|---|---|
| Conventional Heating | Several hours | chemscene.com |
| Microwave-Assisted Synthesis (MAOS) | Minutes | acs.orgrsc.org |
| Ultrasonic Irradiation | Minutes to < 1 hour | chemscene.com |
Derivatization and Functionalization Strategies of 4,7 Diiodobenzo C 1 2 3 Thiadiazole
Cross-Coupling Reactions Leveraging Vicinal Iodine Functionality
The two iodine atoms at the 4- and 7-positions of the benzothiadiazole ring are ideally positioned for a range of cross-coupling reactions. These reactions enable the precise installation of various functional groups, leading to the systematic tuning of the electronic and photophysical properties of the resulting molecules.
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.gov This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is instrumental in synthesizing π-conjugated systems. organic-chemistry.org For 4,7-diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole, this reaction allows for the introduction of arylacetylene or other alkynyl substituents.
The resulting 4,7-bis(alkynyl)benzo[c] nih.govmdpi.comnih.govthiadiazole derivatives exhibit extended conjugation, which often leads to significant red-shifts in their absorption and emission spectra. The rigid, linear nature of the alkyne linkers helps to create planar molecular structures, which can facilitate intermolecular π-π stacking and improve charge transport properties in solid-state devices. While specific examples detailing the Sonogashira coupling of the diiodo derivative are less common in literature than its dibromo analog, the higher reactivity of the C-I bond allows for efficient coupling under mild, often copper-free, conditions. nih.gov
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4,7-Dibromobenzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | >90 |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | ~95 |
This table presents general conditions applicable to Sonogashira reactions. Due to the higher reactivity of 4,7-diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole, milder conditions (e.g., lower temperatures, copper-free systems) are often sufficient.
Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide. wiley-vch.de This reaction is particularly powerful in polymer chemistry due to its tolerance of a wide variety of functional groups and its effectiveness in creating sp²-sp² linkages, which are essential for conjugated polymer backbones. wiley-vch.de
In the context of 4,7-diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole, it serves as a dihalide monomer that can be copolymerized with a distannylated comonomer, often an electron-rich aromatic or heteroaromatic unit like thiophene (B33073), fluorene (B118485), or carbazole (B46965). This polycondensation reaction yields high molecular weight donor-acceptor (D-A) copolymers. researchgate.net The benzothiadiazole unit acts as the electron acceptor, while the comonomer provides the donor segment. The properties of the resulting polymer can be fine-tuned by carefully selecting the donor comonomer. For instance, Stille coupling has been used to synthesize polymers based on 4,7-di(thiophen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole units for applications in organic photovoltaics. researchgate.net
Table 2: Typical Monomers and Conditions for Stille Polycondensation
| Dihalide Monomer | Distannane Monomer | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 4,7-Diiodobenzothiadiazole | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene or DMF | 90-115 |
The Suzuki-Miyamura coupling is another cornerstone of modern organic synthesis, involving the reaction of an aryl or vinyl halide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for creating biaryl linkages and is noted for the low toxicity of its boron-containing byproducts. nih.gov
For 4,7-diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole, Suzuki coupling provides a straightforward route to 4,7-diaryl or 4,7-diheteroaryl derivatives. rsc.org By coupling it with various arylboronic acids, researchers can attach electron-donating or electron-withdrawing groups to the benzothiadiazole core. rsc.org This functionalization is crucial for modulating the frontier molecular orbital energy levels (HOMO/LUMO) and, consequently, the optoelectronic properties of the material. nih.gov The synthesis of D-A copolymers using Suzuki polymerization, reacting a diboronic ester of a donor unit with the diiodo-acceptor monomer, is also a prevalent strategy. mdpi.comnih.gov
Table 3: Example of Suzuki-Miyamura Coupling Conditions
| Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 4,7-Dibromobenzothiadiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane |
The Ullmann condensation is a classic organometallic reaction that typically involves the copper-catalyzed coupling of two aryl halides to form a biaryl linkage. researchgate.net While traditional Ullmann reactions required harsh conditions (high temperatures), modern advancements have led to milder protocols, often using palladium or nickel catalysts in addition to copper. researcher.life
In polymer synthesis, the Ullmann coupling can be employed for the step-growth polymerization of diiodo-aromatic monomers like 4,7-diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole. This homocoupling would lead to the formation of poly(benzo[c] nih.govmdpi.comnih.govthiadiazole-4,7-diyl), a polymer where the acceptor units are directly linked. This method is particularly useful for creating rigid, all-acceptor or all-donor polymer chains. While less common than Stille or Suzuki polymerizations for D-A copolymers, the Ullmann reaction remains a viable tool for creating specific polymeric architectures where direct C-C bonds between the benzothiadiazole units are desired. colab.ws
Polymerization Techniques Employing 4,7-Diiodobenzo[c]nih.govmdpi.comnih.govthiadiazole as a Monomer Unit
The bifunctional nature of 4,7-diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole makes it an excellent monomer for step-growth polymerization, enabling the creation of high-performance conjugated polymers.
The synthesis of donor-acceptor (D-A) copolymers is a dominant strategy in the field of organic electronics. rsc.org This molecular design paradigm involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. rsc.org This arrangement leads to a low bandgap due to intramolecular charge transfer between the donor and acceptor moieties, which is highly desirable for applications in organic solar cells and light-emitting diodes. nih.gov
4,7-Diiodobenzo[c] nih.govmdpi.comnih.govthiadiazole is an archetypal acceptor monomer. Its strong electron-withdrawing nature, imparted by the thiadiazole ring, makes it highly effective at lowering the LUMO energy level of the resulting copolymer. Through polymerization reactions like Stille or Suzuki coupling, it is combined with various electron-donating comonomers (e.g., dialkoxy-substituted benzodithiophene, carbazole, or fluorene derivatives) that have high-lying HOMO levels. mdpi.comresearchgate.net The combination of a low LUMO from the benzothiadiazole unit and a high HOMO from the donor unit results in a polymer with a small optical and electronic bandgap, enabling absorption of a broader range of the solar spectrum. nih.gov
Table 4: Common Donor Comonomers for D-A Copolymer Synthesis with Benzothiadiazole Derivatives
| Donor Monomer Type | Polymerization Method | Resulting Polymer Properties |
|---|---|---|
| Benzo[1,2-b:4,5-b']dithiophene (BDT) | Stille, Suzuki, Direct Arylation | Low bandgap, high charge carrier mobility |
| Carbazole | Stille, Suzuki | Good thermal stability, strong photoluminescence |
| Dithienopyrrole | Aldol Condensation | Metal-free synthesis route, good mobility |
Terpolymer and Block Copolymer Design Utilizing Diiodinated Analogues
The synthesis of complex macromolecular architectures such as terpolymers and block copolymers offers a sophisticated approach to material design, allowing for the combination of different monomeric units to achieve a unique set of properties. While specific examples of terpolymers and block copolymers derived directly from 4,7-diiodobenzo[c] mdpi.comnih.govnih.govthiadiazole are not extensively reported in the literature, the principles of their design can be inferred from related systems.
The di-functional nature of 4,7-diiodobenzo[c] mdpi.comnih.govnih.govthiadiazole makes it an ideal candidate for step-growth polymerization. In the design of terpolymers , this diiodinated monomer could be copolymerized with two other distinct monomers, for example, two different electron-donating comonomers. This approach allows for the creation of a polymer with a broader absorption spectrum, which is particularly beneficial for applications in organic photovoltaics.
Block copolymers based on 4,7-diiodobenzo[c] mdpi.comnih.govnih.govthiadiazole could be synthesized through controlled polymerization techniques. For instance, a pre-synthesized polymer chain with reactive end groups could be used to initiate the polymerization of the benzothiadiazole monomer, leading to the formation of a diblock copolymer. Such materials can self-assemble into well-defined nanostructures, which is advantageous for applications in organic field-effect transistors and other electronic devices.
Molecular Engineering through Substituent Effects and Core Modifications
Molecular engineering of benzothiadiazole-based materials is a powerful strategy to control their properties. This can be achieved by introducing various substituents onto the benzothiadiazole core or by modifying the core itself.
The introduction of electron-donating or electron-withdrawing groups at the 4- and 7-positions of the benzothiadiazole ring system has a profound impact on the electronic properties of the resulting molecule. For example, attaching strong electron-donating groups can raise the highest occupied molecular orbital (HOMO) energy level and reduce the bandgap, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can lower both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels.
Fluorination of the benzothiadiazole core is a common strategy to lower the LUMO energy level, which can improve the electron mobility and air stability of the resulting materials. Alkoxy or alkylthio substituents are often introduced to enhance solubility and influence the morphology of thin films.
The following table summarizes the effects of different substituents on the properties of benzothiadiazole derivatives, which are expected to be applicable to derivatives of 4,7-diiodobenzo[c] mdpi.comnih.govnih.govthiadiazole.
| Substituent/Modification | Effect on Electronic Properties | Impact on Material Properties |
| Electron-donating groups | Increases HOMO level, reduces bandgap | Red-shifted absorption, improved light-harvesting |
| Electron-withdrawing groups | Lowers HOMO and LUMO levels | Enhanced electron affinity, improved n-type character |
| Fluorination | Lowers LUMO level | Improved electron mobility and air stability |
| Alkoxy/Alkylthio chains | Minimal electronic effect | Increased solubility, modified film morphology |
| Core extension (e.g., fusion with aromatic rings) | Reduces bandgap, enhances planarity | Red-shifted absorption, improved charge transport |
Core modifications, such as fusing additional aromatic or heteroaromatic rings to the benzothiadiazole unit, can extend the π-conjugation, leading to a smaller bandgap and enhanced charge carrier mobility. These strategies, when applied to polymers derived from 4,7-diiodobenzo[c] mdpi.comnih.govnih.govthiadiazole, can lead to the development of high-performance materials for a variety of organic electronic applications.
Computational and Theoretical Investigations of 4,7 Diiodobenzo C 1 2 3 Thiadiazole and Its Derivatives
Density Functional Theory (DFT) Studies
DFT studies are fundamental in elucidating the electronic structure, stability, and reactivity of 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole and its analogues. By solving the Schrödinger equation within the framework of DFT, researchers can obtain detailed information about the molecule's orbitals, energy levels, and geometric conformation.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. For derivatives of benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, these energy levels are critical in determining their suitability for use in electronic devices.
Computational studies on related 4,7-disubstituted benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole derivatives show that the nature of the substituent at the 4 and 7 positions significantly influences the HOMO and LUMO energy levels. For instance, in donor-acceptor systems incorporating the benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole core, the introduction of strong electron-donating or electron-withdrawing groups can tune these energy levels. While specific DFT calculations for 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole are not extensively documented in readily available literature, trends can be inferred from studies on other halogenated derivatives. Generally, halogens are electron-withdrawing groups, which tend to lower both the HOMO and LUMO energy levels. The effect is expected to be more pronounced with iodine compared to lighter halogens due to its lower electronegativity and larger, more polarizable electron cloud.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Method |
| 4,7-dibromobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole (comparative) | Data not available | Data not available | DFT |
| 4,7-di(furan-2-yl)benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole | Data not available | Data not available | B3LYP/6-31G(d) |
| Carbazole-benzothiadiazole derivatives | (range) -5.2 to -5.5 | (range) -2.4 to -2.7 | DFT |
Bandgap Determination and Correlation with Electronic Properties
The energy difference between the HOMO and LUMO levels is defined as the bandgap (Eg). This is a crucial parameter for organic semiconductors, as it determines the energy required to excite an electron from the ground state to an excited state and influences the material's optical and electronic properties. A smaller bandgap is often desirable for applications in organic photovoltaics and light-emitting diodes.
Theoretical calculations on benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole-based molecules have shown that the bandgap can be effectively tuned by modifying the substituents. For 4,7-di(furan-2-yl)benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, a low HOMO-LUMO gap of 1.55 eV was calculated, which is in good agreement with experimental values. mdpi.com For a series of carbazole-benzothiadiazole D-A molecules, calculated HOMO-LUMO gaps ranged from 2.50 eV to 3.42 eV. nankai.edu.cn It is anticipated that the iodine substituents in 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole would lead to a relatively small bandgap due to the extension of the π-conjugated system and the electronic effects of the iodine atoms.
| Compound Derivative | Calculated Bandgap (eV) | Method |
| 4,7-di(furan-2-yl)benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole polymer | 1.55 | B3LYP/6-31G(d) |
| Carbazole-benzothiadiazole derivative 1 | 3.42 | DFT |
| Carbazole-benzothiadiazole derivative 2 | 2.50 | DFT |
| Carbazole-benzothiadiazole derivative 3 | 2.79 | DFT |
| Carbazole-benzothiadiazole derivative 4 | 2.51 | DFT |
Charge Transport Characteristics and Reorganization Energies
The charge transport properties of organic semiconductors are critical for their performance in electronic devices. DFT calculations can be used to estimate reorganization energies for both holes (λh) and electrons (λe), which are key parameters in Marcus theory for charge transfer. A lower reorganization energy corresponds to a higher charge mobility.
Studies on the charge transport properties of bis nankai.edu.cnmdpi.comresearch-nexus.netthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT) and its derivatives have utilized DFT to analyze the correlation between crystal structure and charge transport. nih.gov These calculations help in understanding the sign of the charge carriers and the anisotropy of conductivity. nih.gov For 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, it is expected that the presence of heavy iodine atoms could influence intermolecular interactions and crystal packing, which in turn would affect the charge transport characteristics. Detailed computational analysis of the reorganization energies would be necessary to predict its potential as a charge-transporting material.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, DFT calculations would predict bond lengths, bond angles, and dihedral angles. The planarity of the molecule is an important factor influencing its electronic properties and crystal packing.
In related molecules, such as 4,7-di(furan-2-yl)benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, theoretical investigations have focused on determining the most stable conformers. mdpi.com For 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, it is expected that the molecule would adopt a largely planar structure, which is characteristic of the benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole core. The bulky iodine atoms might introduce some minor steric hindrance, but significant deviation from planarity is not anticipated.
Frontier Molecular Orbital (FMO) Distribution and Localization
The spatial distribution of the HOMO and LUMO provides valuable information about the regions of the molecule involved in electron donation and acceptance. In donor-acceptor type molecules based on benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole core.
For 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, the HOMO is expected to be distributed across the entire π-system of the benzothiadiazole ring, with some contribution from the p-orbitals of the iodine atoms. The LUMO is likely to be predominantly localized on the electron-deficient thiadiazole ring. This separation of the frontier orbitals is characteristic of molecules with intramolecular charge transfer (ICT) character.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra Predictions
TD-DFT is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions.
In studies of various benzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole derivatives, TD-DFT calculations have been successfully employed to interpret experimental UV-Vis spectra. semanticscholar.org For a series of 4,7-diarylbenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazoles, theoretical absorption and emission spectra were calculated to understand their photophysical properties. researchgate.net For 4,7-diiodobenzo[c] nankai.edu.cnmdpi.comresearch-nexus.netthiadiazole, TD-DFT calculations would be expected to predict the energies of the main electronic transitions, which are likely to be π-π* and n-π* transitions associated with the conjugated aromatic system. The presence of the heavy iodine atoms might also lead to enhanced spin-orbit coupling, potentially influencing the photophysical properties, such as promoting intersystem crossing.
| Compound Derivative | Predicted λmax (nm) | Method |
| YClPz | Not specified | TD-DFT |
| LaClPz | Not specified | TD-DFT |
| LuClPz | Not specified | TD-DFT |
| YClTTDPz | Not specified | TD-DFT |
| LaClTTDPz | Not specified | TD-DFT |
| LuClTTDPz | Not specified | TD-DFT |
Applications of 4,7 Diiodobenzo C 1 2 3 Thiadiazole in Organic Electronic Materials
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The BTZ moiety is a cornerstone in the design of light-absorbing molecules for solar energy conversion technologies due to its ability to promote intramolecular charge transfer (ICT), which is fundamental to the function of both OPVs and DSSCs.
The benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole unit is a versatile building block for both electron donor and acceptor materials in organic solar cells. sigmaaldrich.comresearchgate.net Small molecules incorporating this unit offer significant advantages over polymeric counterparts, such as well-defined molecular structures, absence of molecular weight dependence, and improved purity, which can lead to higher charge carrier mobilities. sigmaaldrich.com
Researchers have synthesized numerous non-fullerene acceptors (NFAs) by coupling BTZ derivatives with electron-rich cores like indacenodithiophene. rsc.org These materials function as the electron-accepting component in bulk heterojunction (BHJ) solar cells. Similarly, by functionalizing the BTZ core with various donor groups, a library of donor-acceptor (D-A) compounds can be created where the BTZ acts as the acceptor. rsc.orgresearchgate.net For example, a series of electron-deficient molecules for use in solution-processed OPVs was created by flanking a central BTZ moiety with vinylimides. stanford.edu This molecular engineering allows for precise tuning of the electronic energy levels and optical properties to maximize device performance. sigmaaldrich.com
The development of complex molecular architectures, such as Donor-π-Acceptor-π-Donor (D-π-A-π-D) and Donor-Acceptor-π-Acceptor1 (D-A-π-A1), has led to significant improvements in the performance of dye-sensitized solar cells. In these designs, the benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole unit frequently serves as a potent internal or auxiliary acceptor (A). researchgate.net
In D-A-π-A1 architectures, the BTZ unit is positioned between the primary electron donor (D) and a π-bridge, which then connects to a terminal acceptor (A1) that also anchors the dye to the semiconductor surface (e.g., TiO2). nih.govnih.govmdpi.com This structure has been shown to enhance light-harvesting capabilities and improve power conversion efficiencies. researchgate.net For instance, novel D-A-π-A1 organic dyes using a benzo[d] nih.govingentaconnect.comnih.govthiadiazole isomer as the internal acceptor, a thiophene (B33073) π-spacer, and a cyanoacrylate anchor have been synthesized from precursors like 4,7-dibromobenzo[d] nih.govingentaconnect.comnih.govthiadiazole. nih.govnih.govmdpi.com Similarly, D-π-A-π-D structures have been developed for two-photon absorption applications, demonstrating the versatility of the benzothiadiazole core in complex conjugated systems. acs.org
The incorporation of benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole derivatives has a profound impact on the key performance metrics of solar cells, namely the power conversion efficiency (PCE) and the open-circuit voltage (Voc). The deep Highest Occupied Molecular Orbital (HOMO) energy level of many BTZ-based donor polymers leads to a higher Voc in the resulting devices. researchgate.net
For example, BHJ solar cells using 4,7-bis(4-(N-hexyl-phthalimide)vinyl)benzo[c]1,2,5-thiadiazole (PI-BT) as the acceptor with a poly(3-hexylthiophene) (P3HT) donor achieved a high Voc of 0.96 V and a PCE of 2.54%. stanford.edu In another study, carbazole-based polymers incorporating BTZ derivatives exhibited higher Voc values (0.90 V and 0.96 V) compared to the well-known PCDTBT polymer (0.82 V), with PCEs reaching 4.22%. rsc.org Furthermore, D-A-π-A1 dyes in DSSCs have recorded PCEs as high as 5.17%, outperforming their symmetrical BTZ counterparts. nih.govmdpi.com The ability to achieve high Voc values is particularly important for applications in tandem solar cells and for powering devices in the Internet of Things (IoT) industry. researchgate.net
| Derivative Type | Donor/Acceptor Combination | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Small Molecule Acceptor (PI-BT) | P3HT:PI-BT | 0.96 V | 2.54% | stanford.edu |
| Carbazole-BTZ Polymer (P1) | P1:PC70BM | 0.96 V | 4.22% | rsc.org |
| Carbazole-BTZ Polymer (P2) | P2:PC70BM | 0.90 V | 4.12% | rsc.org |
| D-A-π-A1 Dye (KEA321) | KEA321 in DSSC | - | 5.17% | nih.govmdpi.com |
| Annulated BTZ NFA | Polymer Donor:BTZ NFA | > 1 V | Up to 13.7% (low light) | rsc.org |
Effective light harvesting across the solar spectrum is crucial for high-efficiency solar cells. The BTZ core, as a strong electron acceptor, facilitates the formation of D-A systems with strong intramolecular charge transfer. cityu.edu.hk This charge transfer results in broad and intense absorption bands that can be tuned from the visible to the near-infrared region. rsc.org
By systematically varying the donor groups attached to the BTZ core, the optoelectronic and photophysical properties of the resulting molecule can be precisely modified. cityu.edu.hk For example, attaching a 2-thienyl group to the BTZ core causes a significant bathochromic (red) shift in the absorption spectrum compared to a phenyl group. cityu.edu.hk This tunability allows for the engineering of molecules that absorb specific portions of the solar spectrum. In DSSCs, a dyad consisting of a BTZ-based dye covalently linked to a small antenna molecule was developed to absorb a wider range of photons. This design led to an increased light-harvesting efficiency and a 35% higher average PCE compared to the dye alone. rsc.org The absorption and photoluminescence spectra of BTZ-arylamine films show broad profiles, with absorption peaking around 490 nm and photoluminescence at 631 nm, indicating their suitability for capturing solar energy. researchgate.net
Organic Field-Effect Transistors (OFETs)
Beyond photovoltaics, derivatives of 4,7-diiodobenzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole are key components in the development of organic semiconductors for OFETs, which are the fundamental switching elements in organic integrated circuits.
Starting from 4,7-dihalogenated benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole, a wide variety of organic semiconductors have been synthesized and characterized for use in OFETs. nih.govingentaconnect.comnih.gov These materials form the active channel layer where charge transport occurs.
For instance, new BTZ derivatives end-functionalized with carbazole (B46965) and α-carboline were synthesized and tested in top-contact/bottom-gate OFET devices. nih.govingentaconnect.comresearchgate.net Thin films of 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole exhibited p-channel (hole-transporting) characteristics with a carrier mobility as high as 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.govingentaconnect.comresearchgate.net In another study, BTZ derivatives incorporating thienyl groups, such as 4,7-bis(5-phenylthiophen-2-yl)benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole (PT-BTD), demonstrated significantly higher p-channel performance, with hole mobilities reaching 0.10 cm² V⁻¹ s⁻¹ and on/off ratios greater than 10⁷. nih.gov The molecular structure, including the backbone curvature, has been shown to strongly influence charge carrier mobility. A curved molecule based on a 4H-thieno[3,2-b]pyrrole donor and a BTZ acceptor achieved a good mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹, while its linear analog showed a much lower mobility. acs.orgnih.gov
| Derivative Structure | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole | p-channel | 10⁻⁴ | 10⁵ | nih.govingentaconnect.comresearchgate.net |
| 4,7-bis(5-phenylthiophen-2-yl)benzo[c] nih.govingentaconnect.comsigmaaldrich.comthiadiazole (PT-BTD) | p-channel | 0.10 | >10⁷ | nih.gov |
| Curved Thieno[3,2-b]pyrrole-BTZ (TP-BT4T-TP) | p-channel | 2.59 × 10⁻² | - | acs.orgnih.gov |
| Linear Thieno[3,2-b]pyrrole-BTZ (TP-BT2TT-TP) | p-channel | 5.41 × 10⁻⁵ | - | acs.orgnih.gov |
Charge Carrier Mobility and Current On/Off Ratio in Device Configurations
Derivatives of 4,7-diiodobenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole are integral to the development of high-performance organic field-effect transistors (OFETs). The strong electron-accepting nature of the benzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole (BTZ) unit facilitates the synthesis of donor-acceptor (D-A) type semiconductors, which can exhibit high charge carrier mobilities. For instance, small molecules incorporating the BTZ core have shown impressive hole mobilities. One such material, DH-BTZ-4T, which is a derivative of the bromo-analogue, achieved hole mobilities of 0.17 cm²/(Vs) with a current on/off ratio of 1 x 10⁵ in vacuum-deposited thin-film transistors. researchgate.net
The performance of these materials is highly dependent on their molecular structure and the resulting intermolecular interactions. For example, replacing thiophene spacers with selenophene (B38918) in a BTZ-based D-A-D molecule led to a significant improvement in hole mobility, demonstrating the tunability of these systems. rsc.org While specific data for OFETs based on 4,7-diiodobenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole are not widely reported, the established structure-property relationships for analogous compounds suggest that materials derived from the diiodo-precursor would exhibit comparable or potentially enhanced performance due to modified electronic coupling and solid-state packing.
| Material | Device Configuration | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|---|
| DH-BTZ-4T | Vacuum-deposited OTFT | 0.17 | - | 1 x 10⁵ |
| IN-BT2Se-IN | Solution-processed OFET | 0.025 | - | - |
| TFP-TBT | Solution-processed OFET | - | 0.004 | - |
Impact of Molecular Packing, Thin Film Morphology, and Crystal Structure on Device Performance
The solid-state arrangement of molecules is a critical factor governing the performance of organic electronic devices. For materials derived from 4,7-diiodobenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole, the molecular packing in thin films directly influences charge transport. Strong intermolecular π-π stacking and a high degree of crystallinity are generally desirable for achieving high charge carrier mobility.
The crystal structure of 4,7-diarylbenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazoles reveals how molecular packing can be influenced by substituent groups. researchgate.net The planarity of the conjugated backbone and the presence of specific intermolecular interactions, such as short heteroatom contacts, can create efficient pathways for charge transport. The choice of processing conditions, such as solvent and annealing temperature, can significantly impact the thin-film morphology and, consequently, the device performance. For instance, the use of solvent additives has been shown to improve the active layer morphology in polymer solar cells based on benzothiadiazole derivatives, leading to enhanced device efficiency.
Theoretical studies on related systems have highlighted the importance of intermolecular packing on charge transport properties. First-principles density functional theory (DFT) calculations have been used to correlate crystal and film structures with the charge transport characteristics of organic semiconductors, providing insights into the design of new materials with improved performance. nih.gov
Near-Infrared (NIR) Optoelectronic Devices
The benzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole core is a powerful acceptor unit for the design of fluorescent dyes that emit in the near-infrared (NIR) region, particularly in the second biological window (NIR-II, 1000-1700 nm). rsc.org The synthesis of these dyes often starts from 4,7-dihalogenated benzothiadiazoles, such as the diiodo- or dibromo-derivatives, which are then functionalized with electron-donating groups to create D-A-D type structures. rsc.orghw.ac.uk
The emission wavelength of these dyes can be finely tuned by modifying the strength of the donor and acceptor units. For example, a series of fluorescent compounds based on a benzo-bis(1,2,5-thiadiazole) core demonstrated emission maxima up to 1100 nm. rsc.org The synthetic strategy typically involves cross-coupling reactions, such as Suzuki or Stille coupling, to attach aryl or heteroaryl donors to the 4 and 7 positions of the benzothiadiazole core. nih.gov The higher reactivity of the C-I bond in 4,7-diiodobenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole could offer advantages in these synthetic routes, potentially leading to higher yields or milder reaction conditions.
Materials derived from 4,7-diiodobenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole are also promising for applications in high-sensitivity organic photodetectors (OPDs). The narrow bandgap of D-A polymers based on benzothiadiazole and its derivatives allows for light detection in the visible and NIR regions. A bulk-heterojunction OPD utilizing a naphtho[1,2-c:5,6-c]bis researchgate.netrsc.orgsigmaaldrich.comthiadiazole-based polymer demonstrated high detectivity exceeding 10¹³ cm Hz¹/² W⁻¹ in the 350 to 800 nm range. rsc.org
The performance of these OPDs is critically dependent on the photoactive layer's morphology and the charge transport properties of the constituent materials. The ability to create thick, uniform active layers with high charge carrier mobility is essential for achieving both high quantum efficiency and low dark current, which are key metrics for high-sensitivity photodetectors.
Other Emerging Organic Electronic and Optoelectronic Applications
Beyond the applications in OFETs, NIR-II probes, and OPDs, the versatile chemistry of 4,7-diiodobenzo[c] researchgate.netrsc.orgsigmaaldrich.comthiadiazole opens doors to other emerging technologies. The strong electron-accepting nature of the BTZ core makes its derivatives suitable for use as electron-acceptor materials in organic solar cells (OSCs). nih.gov Additionally, the unique photophysical properties of these materials have led to their exploration as visible-light organophotocatalysts. rsc.orghw.ac.uk The ability to systematically tune their optoelectronic and photophysical properties through chemical modification makes them a highly attractive platform for a wide range of future organic electronic and optoelectronic applications.
Advanced Characterization Techniques for Materials Based on 4,7 Diiodobenzo C 1 2 3 Thiadiazole
Structural and Morphological Characterization of Thin Films and Bulk Materials
The arrangement of molecules in the solid state and the resulting film morphology are paramount to the electronic properties of organic semiconductor materials. Techniques such as X-ray diffraction and atomic force microscopy are indispensable for revealing these critical features.
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In the context of materials based on the benzo[c] rsc.orgnih.govosti.govthiadiazole unit, single-crystal XRD provides precise information on bond lengths, bond angles, and the packing arrangement of molecules in the crystal lattice. This information is fundamental to understanding intermolecular interactions, such as π-π stacking, which govern charge transport pathways.
For example, studies on derivatives like 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) have utilized XRD to elucidate their crystal structure. mdpi.com Such analyses reveal that the conjugated core of these molecules often adopts a nearly planar conformation, which is favorable for close packing and efficient electronic coupling. mdpi.com The crystallographic data obtained allows for the direct measurement of key structural parameters, including the π-stacking distance and the presence of herringbone or lamellar packing motifs, which are crucial for predicting and understanding charge mobility.
Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a specialized XRD technique adapted for the study of thin films. It is particularly valuable for probing the molecular orientation and crystallinity of active layers in devices. rsc.orgscilit.com GIWAXS patterns can distinguish between "face-on" and "edge-on" orientations of the conjugated molecules relative to the substrate, a critical factor for charge transport in organic field-effect transistors and solar cells. rsc.org
Below is a table summarizing crystallographic data for 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), a representative analogue of the diiodo compound.
| Parameter | T-BTD |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.4983 |
| b (Å) | 7.6012 |
| c (Å) | 24.161 |
| Volume (ų) | 1377.9 |
| Torsion Angle (Thiophene-BTD) | -2.0°, 4.2° |
This data is representative of the type of information obtained through single-crystal XRD analysis for benzo[c] rsc.orgnih.govosti.govthiadiazole derivatives. mdpi.com
Understanding how a thin film's morphology develops during its formation is key to controlling its final properties. In situ and in operando characterization techniques monitor these dynamic processes in real-time, providing invaluable insights that are unattainable through ex situ analysis of the final film.
In situ GIWAXS is a premier technique for studying the evolution of crystallinity and molecular orientation during solution-based processing methods like spin-coating or blade-coating. osti.govnih.gov By performing GIWAXS measurements at a synchrotron source while the solvent evaporates from the cast film, researchers can track the entire process from a disordered solution to a solid, ordered film. osti.govresearchgate.net These experiments can reveal the kinetics of crystallization, the formation of transient or intermediate phases, and how processing parameters like solvent choice and the use of additives influence the final structure. osti.govresearchgate.net
For instance, studies on the polymer PTB7, which features a related benzodithiophene unit, have used in situ GIWAXS to show that different solvents lead to distinct crystallization pathways and that processing additives can dramatically slow down film formation times from seconds to over an hour. osti.gov This allows for a more ordered structure to develop. Such knowledge enables the rational design of processing conditions to achieve optimal film morphologies for enhanced device performance. osti.govnih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface. spectraresearch.comoxinst.com It is an essential tool for characterizing the surface topography, roughness, and phase morphology of thin films based on 4,7-diiodobenzo[c] rsc.orgnih.govosti.govthiadiazole. rsc.org The performance of organic electronic devices is highly sensitive to the morphology of the active layer, including features like domain size, the presence of pinholes or defects, and the degree of phase separation in blend films. researchgate.net
AFM imaging, typically performed in tapping mode to minimize sample damage, can visualize these features at the nanometer scale. spectraresearch.com The root-mean-square (RMS) roughness is a key parameter extracted from AFM images, providing a quantitative measure of surface smoothness, which can impact interfacial contact and charge injection in devices. oxinst.com In films that are blends of multiple components (e.g., a donor and an acceptor material), phase imaging with AFM can map out the different domains, revealing the length scale of phase separation, which is critical for efficient charge generation and extraction in organic solar cells.
The table below presents representative data on how processing conditions can affect the surface roughness of thin films containing a benzothiadiazole-based molecule, as measured by AFM.
| Solvent System | RMS Roughness (nm) | Film Characteristics |
| Chloroform (CF) | 0.21 | Smooth, uniform surface |
| Toluene | 0.35 | Slightly rougher surface |
| CF:Toluene (1.5:1 ratio) | 0.18 | Improved smoothness and molecular ordering |
This data illustrates the use of AFM to quantify the impact of solvent engineering on film morphology. rsc.org
Thermal Analysis Techniques for Material Stability (e.g., Differential Scanning Calorimetry for Phase Transitions in Devices)
The thermal stability and behavior of materials are critical for the operational lifetime and processing of electronic devices. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of materials derived from 4,7-diiodobenzo[c] rsc.orgnih.govosti.govthiadiazole. mdpi.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. azom.comhu-berlin.de It is used to identify key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). eag.com The Tg is particularly important for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state and often defines the upper operating temperature of a device. hu-berlin.de For crystalline materials, the Tm indicates the point of transition to a liquid state and is a measure of crystalline perfection and intermolecular forces. Some materials may also exhibit "cold crystallization" upon heating, an exothermic process that can be observed by DSC. utwente.nl
TGA complements DSC by measuring the change in mass of a sample as a function of temperature. This analysis provides information on the decomposition temperature (Td), which is a primary indicator of the material's thermal stability. High decomposition temperatures are desirable for materials that undergo thermal processing steps, such as annealing.
The following table shows typical thermal properties for a benzothiadiazole-based material, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), obtained by DSC and TGA.
| Thermal Property | Measurement (°C) |
| Melting Temperature (Tm) | 211 |
| Decomposition Temperature (Td, 5% weight loss) | 350 |
This data demonstrates the use of thermal analysis to determine the stability and processing window of BTZ-based materials. mdpi.com
Future Perspectives and Emerging Research Directions
Rational Design of High-Performance Materials via Advanced Structure-Property Relationships
The rational design of organic materials hinges on a deep understanding of the interplay between molecular structure and functional properties. For benzo[c] nih.govnih.govrsc.orgthiadiazole (BTZ) derivatives, this relationship is well-established, with the BTZ core acting as a potent electron acceptor. The strategic placement of iodine atoms at the 4 and 7 positions in 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole offers a unique handle for tuning the electronic and photophysical properties of resulting materials.
The carbon-iodine bond is generally more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in common cross-coupling reactions like Suzuki, Stille, and Sonogashira. This enhanced reactivity can lead to milder reaction conditions, higher yields, and the synthesis of complex molecular architectures that are otherwise difficult to achieve. This opens up possibilities for creating a diverse library of donor-acceptor (D-A) copolymers and small molecules with precisely controlled energy levels, charge transport characteristics, and optical absorption profiles.
For instance, by coupling 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole with various electron-donating moieties, it is possible to systematically tune the HOMO-LUMO gap of the resulting materials, thereby controlling their absorption and emission wavelengths. This is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where precise control over the optical and electronic properties is paramount for device performance.
Table 1: Representative Structure-Property Relationships in Benzothiadiazole-based Polymers
| Polymer Backbone | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |
| P1 (PFDTBT) | -5.48 | -3.40 | 2.08 | OPV |
| P2 (PFDTDFBT) | -5.55 | -3.55 | 2.00 | OPV |
| P3 (PFDTTBT) | -5.40 | -3.35 | 2.05 | OPV |
This table presents data for analogous benzothiadiazole-based polymers to illustrate the tunability of electronic properties through structural modifications. Specific data for polymers derived from 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole is a subject for future research.
Integration of Machine Learning and Artificial Intelligence for Accelerated Material Discovery and Optimization
The vast chemical space of potential materials derived from 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new materials. chemrxiv.org
By training ML models on existing datasets of benzothiadiazole derivatives, it is possible to develop predictive models that can accurately forecast the properties of new, unsynthesized compounds. chemrxiv.org These models can screen vast virtual libraries of molecules based on 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole, identifying promising candidates with desired characteristics for specific applications. This in silico screening can significantly reduce the time and resources required for experimental synthesis and characterization.
Furthermore, AI algorithms can be employed in an active learning loop, where the model suggests new experiments to perform that will most effectively improve its predictive accuracy. This iterative process of prediction, synthesis, and characterization, guided by AI, can rapidly converge on optimal material compositions and molecular designs. The development of a web-based predictive tool for benzothiadiazole derivatives showcases the potential of these approaches to democratize materials design. chemrxiv.org
Advancements in Sustainable and Green Synthetic Methodologies for Benzo[c]nih.govnih.govrsc.orgthiadiazole Building Blocks
The increasing emphasis on sustainable and green chemistry is driving the development of more environmentally friendly synthetic methods. For benzothiadiazole building blocks, research is focused on reducing the use of hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.
Greener approaches such as direct arylation polycondensation, microwave-assisted synthesis, and the use of eco-friendly solvents like water and ethanol (B145695) are being explored for the synthesis of benzothiazole (B30560) derivatives. nih.gov These methods offer significant advantages over traditional cross-coupling reactions that often rely on toxic organometallic reagents and volatile organic solvents. The synthesis of benzothiadiazole-based molecules via direct arylation, for example, has been shown to be an environmentally attractive procedure with low waste generation.
Future research on 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole will likely focus on developing sustainable synthetic routes to this key intermediate and its derivatives. This could involve exploring biocatalysis, flow chemistry, and solvent-free reaction conditions to further enhance the green credentials of these materials.
Exploration of Novel Device Architectures and Advanced Processing Techniques for Organic Electronics
The performance of organic electronic devices is not solely determined by the intrinsic properties of the active materials but also by the device architecture and the processing techniques used for fabrication. For materials derived from 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole, significant opportunities exist in exploring novel device structures and advanced fabrication methods.
In the realm of OPVs, for instance, moving beyond the conventional bulk heterojunction architecture to more ordered structures, such as those found in covalent organic frameworks (COFs), could lead to significant improvements in charge separation and transport. chemrxiv.org The predictable and tunable porosity of COFs could be leveraged to create highly ordered donor-acceptor interfaces. chemrxiv.org
Advanced processing techniques, such as inkjet printing and blade-coating, offer the potential for large-area, low-cost manufacturing of organic electronic devices. The solubility and film-forming properties of polymers and small molecules derived from 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole will be critical for their compatibility with these solution-based processing methods. The effect of solvent systems on the morphology and molecular ordering of thin films will be a key area of investigation.
Development of Multi-Functional Thiadiazole-Based Materials with Tunable Properties
The inherent electronic and photophysical properties of the benzothiadiazole core make it an excellent platform for the development of multi-functional materials. By incorporating different functional groups, it is possible to design materials that exhibit a combination of desirable properties, such as sensing, light emission, and charge transport.
For example, imidazo-benzothiadiazole derivatives have been shown to act as multi-responsive sensors for cations, anions, and nitroaromatic compounds. nih.gov The strong electron-withdrawing nature of the BTZ unit can be harnessed to create materials with large Stokes shifts, which is beneficial for applications in bioimaging and fluorescent probes.
The development of materials based on 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole could lead to new classes of multi-functional materials with tunable properties. The reactive iodine sites provide a versatile platform for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications, ranging from theranostics to smart coatings.
Table 2: List of Compound Names
| Abbreviation / Name | Full Chemical Name |
| BTZ | benzo[c] nih.govnih.govrsc.orgthiadiazole |
| 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole | 4,7-diiodobenzo[c] nih.govnih.govrsc.orgthiadiazole |
| P1 (PFDTBT) | Poly[(9,9-dioctylfluorene)-2,7-diyl-alt-(4,7-bis(thien-2-yl)-2,1,3-benzothiadiazole)-5,5'-diyl] |
| P2 (PFDTDFBT) | Poly[(9,9-dioctylfluorene)-2,7-diyl-alt-(5,6-difluoro-4,7-bis(thien-2-yl)-2,1,3-benzothiadiazole)-5,5'-diyl] |
| P3 (PFDTTBT) | Poly[(9,9-dioctylfluorene)-2,7-diyl-alt-(4,7-bis(thieno[3,2-b]thiophen-2-yl)-2,1,3-benzothiadiazole)-5,5'-diyl] |
| COFs | Covalent Organic Frameworks |
| OPVs | Organic Photovoltaics |
| OLEDs | Organic Light-Emitting Diodes |
Q & A
Q. Basic
- NMR Spectroscopy : Confirm regiochemistry via -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR .
- Mass Spectrometry : Use MALDI-TOF or CI-MS to verify molecular ion peaks (expected m/z: 387.97) .
- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N, S, and I content .
How can researchers evaluate the compound’s performance in photovoltaic devices?
Advanced
Fabricate bulk heterojunction (BHJ) solar cells with PCBM as the acceptor. Measure power conversion efficiency (PCE) under AM1.5G illumination. Use atomic force microscopy (AFM) to analyze film morphology and transient absorption spectroscopy (TAS) to study charge recombination dynamics .
What are effective methods for functionalizing this compound into dialdehydes?
Advanced
Oxidative protocols using ozone or KMnO convert the iodinated compound to dialdehydes. Optimize reaction time and temperature to prevent over-oxidation. Yields >70% are achievable with 4,7-bis(bromomethyl) precursors under acidic conditions . Confirm aldehyde formation via FT-IR (C=O stretch at ~1700 cm) and -NMR (δ 9.8–10.2 ppm) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
